molecular formula C19H24N2O3S B4105106 N~1~-(4-butylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-butylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4105106
M. Wt: 360.5 g/mol
InChI Key: GZBJBIXXADMVOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N1-(4-butylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide involves various chemical reactions and methodologies to achieve the desired structures and functionalities. For instance, Weinreb amide-based synthetic equivalents have been developed for the convenient synthesis of compounds with complex structures, demonstrating the intricate methods employed to synthesize these types of chemicals (Kommidi, Balasubramaniam, & Aidhen, 2010).

Molecular Structure Analysis

The analysis of the molecular structure of compounds like N1-(4-butylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly used for structural characterization. These studies provide valuable information on the compound's geometry, bond lengths, angles, and overall molecular conformation.

Chemical Reactions and Properties

Chemical reactions involving N1-(4-butylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide and related compounds can be quite complex, involving various reaction mechanisms and pathways. Research into these reactions can reveal how these compounds interact with different reagents and the conditions required to achieve specific outcomes. For example, visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes have been developed, showcasing the innovative methods used to modify the chemical structures of these compounds for desired properties (Liu & Li, 2016).

Physical Properties Analysis

The physical properties of N1-(4-butylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide, such as solubility, melting point, and crystallinity, are essential for its application in various fields. These properties can influence how the compound is handled, processed, and used in practical applications. Studies on composite membranes incorporating related polymers, for instance, have explored their water uptake, hydrophilicity, and antifouling properties, providing insights into how these materials can be utilized in filtration and separation technologies (Padaki et al., 2013).

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-3-4-8-16-11-13-17(14-12-16)20-19(22)15-21(2)25(23,24)18-9-6-5-7-10-18/h5-7,9-14H,3-4,8,15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBJBIXXADMVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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